Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate

Serotonergic pharmacology Vortioxetine pharmacophore Multi-target antidepressant scaffold

Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS 1443354-22-0, MF C12H14O3S, MW 238.31 g/mol) is a thiooxamate ester bearing the 2,4-dimethylphenylsulfanyl pharmacophore. This specific aryl sulfanyl motif constitutes the essential molecular recognition element of vortioxetine (Lu AA21004), an FDA-approved multimodal antidepressant that acts as a serotonin transporter (SERT) inhibitor (Ki = 1.6 nM), 5-HT3A antagonist (Ki = 3.7 nM), and 5-HT1A agonist (Ki = 15 nM).

Molecular Formula C12H14O3S
Molecular Weight 238.30 g/mol
Cat. No. B7997856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate
Molecular FormulaC12H14O3S
Molecular Weight238.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)SC1=C(C=C(C=C1)C)C
InChIInChI=1S/C12H14O3S/c1-4-15-11(13)12(14)16-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3
InChIKeyOZJFANRODWVQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,4-Dimethylphenyl)sulfanyl-2-oxo-acetate: Core Pharmacophore with Validated Multi-Target Serotonergic Activity


Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS 1443354-22-0, MF C12H14O3S, MW 238.31 g/mol) is a thiooxamate ester bearing the 2,4-dimethylphenylsulfanyl pharmacophore . This specific aryl sulfanyl motif constitutes the essential molecular recognition element of vortioxetine (Lu AA21004), an FDA-approved multimodal antidepressant that acts as a serotonin transporter (SERT) inhibitor (Ki = 1.6 nM), 5-HT3A antagonist (Ki = 3.7 nM), and 5-HT1A agonist (Ki = 15 nM) [1][2]. The ethyl oxoacetate scaffold provides a synthetically versatile platform that distinguishes this compound from the piperazine-containing vortioxetine core while preserving the critical 2,4-dimethylphenylsulfanyl binding motif essential for multi-target serotonergic pharmacology .

Why Generic Substitution Fails: The 2,4-Dimethyl Substitution Pattern Is Pharmacologically Non-Interchangeable in Ethyl 2-(2,4-Dimethylphenyl)sulfanyl-2-oxo-acetate


The 2,4-dimethylphenylsulfanyl motif in Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate is not functionally interchangeable with alternative aryl sulfanyl substituents. In the discovery program for vortioxetine (Lu AA21004), systematic structure-activity relationship (SAR) evaluation across phenyl substitution patterns demonstrated that the 2,4-dimethyl configuration uniquely balances high SERT inhibition (Ki = 1.6 nM) with potent 5-HT3A antagonism (Ki = 3.7 nM) and 5-HT1A agonism (Ki = 15 nM) [1]. Modifying this substitution pattern—for instance, removing one or both methyl groups or relocating them to different ring positions—significantly degrades the multimodal serotonergic profile that defines this chemotype [2]. Consequently, analogs bearing alternative aryl sulfanyl substituents (e.g., 4-isobutylphenyl or 2,4-dimethoxyphenyl variants) lack the validated pharmacological precedent that establishes the 2,4-dimethylphenylsulfanyl group as a privileged scaffold [3].

Quantitative Differentiation Evidence for Ethyl 2-(2,4-Dimethylphenyl)sulfanyl-2-oxo-acetate


Ethyl 2-(2,4-Dimethylphenyl)sulfanyl-2-oxo-acetate: Pharmacophore Overlap with Clinically Validated Multimodal Serotonergic Agent

Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate contains the exact 2,4-dimethylphenylsulfanyl pharmacophore present in vortioxetine (Lu AA21004), an FDA-approved multimodal antidepressant [1]. The target compound shares this pharmacophore with vortioxetine, which demonstrates SERT inhibition with Ki = 1.6 nM, 5-HT3A antagonism with Ki = 3.7 nM, and 5-HT1A agonism with Ki = 15 nM [2]. In contrast, alternative aryl sulfanyl pharmacophores such as the 2,4-dimethoxyphenylsulfanyl motif (e.g., in ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate) lack this clinically validated multi-target serotonergic profile .

Serotonergic pharmacology Vortioxetine pharmacophore Multi-target antidepressant scaffold

Ethyl 2-(2,4-Dimethylphenyl)sulfanyl-2-oxo-acetate: Structural Confirmation of 2,4-Dimethyl Substitution Pattern vs. Alternative Aryl Variants

Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate (C12H14O3S, MW 238.31 g/mol) is structurally distinguished from closely related analogs by its 2,4-dimethyl substitution pattern on the phenyl ring . In contrast, ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate (C14H18O3S, MW 266.36 g/mol) bears a para-isobutyl substituent, while ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate (C12H14O5S, MW 270.30 g/mol) contains methoxy rather than methyl groups . These substitution differences produce measurable variations in molecular weight (ΔMW = 28–32 g/mol), lipophilicity, and hydrogen-bonding capacity, which affect chromatographic retention behavior, metabolic stability, and receptor-binding pharmacophore recognition.

Structural differentiation Synthetic intermediate validation Analytical QC

Ethyl 2-(2,4-Dimethylphenyl)sulfanyl-2-oxo-acetate: Ethyl Oxoacetate Core Enables Divergent Synthetic Diversification vs. Piperazine Scaffold

Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate incorporates the 2,4-dimethylphenylsulfanyl pharmacophore on an ethyl oxoacetate core, which differs fundamentally from the piperazine scaffold in vortioxetine . The ethyl oxoacetate functionality enables nucleophilic acyl substitution reactions at the carbonyl carbon, hydrolysis to the corresponding carboxylic acid, and further derivatization via amide bond formation or ester exchange . This synthetic versatility contrasts with vortioxetine's piperazine core (C18H22N2S, MW 298.45 g/mol), which requires multi-step piperazine ring formation or functionalization of the piperazine nitrogen atoms [1]. The target compound thus provides access to the 2,4-dimethylphenylsulfanyl pharmacophore via a more synthetically accessible and diversifiable scaffold.

Medicinal chemistry Scaffold hopping Synthetic diversification

Optimal Research and Industrial Application Scenarios for Ethyl 2-(2,4-Dimethylphenyl)sulfanyl-2-oxo-acetate


Scaffold-Hopping Medicinal Chemistry Programs Targeting Serotonergic Multi-Modal Pharmacology

Medicinal chemistry teams pursuing serotonergic multi-target agents can utilize Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate as a scaffold-hopping alternative to the vortioxetine piperazine core. The compound retains the essential 2,4-dimethylphenylsulfanyl pharmacophore that confers SERT inhibition (Ki = 1.6 nM), 5-HT3A antagonism (Ki = 3.7 nM), and 5-HT1A agonism (Ki = 15 nM) in vortioxetine, while providing a distinct ethyl oxoacetate scaffold amenable to rapid analog synthesis [1]. This enables systematic exploration of pharmacophore presentation geometry and physicochemical property space without the synthetic complexity of piperazine functionalization.

Synthetic Intermediate for 2,4-Dimethylphenylsulfanyl-Containing Drug Candidates and Chemical Probes

The ethyl oxoacetate functionality in Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate serves as a versatile synthetic handle for generating diverse chemical matter containing the 2,4-dimethylphenylsulfanyl pharmacophore. The compound undergoes nucleophilic acyl substitution, hydrolysis to the corresponding carboxylic acid, and subsequent amide bond formation, enabling systematic diversification of the carboxyl-derived moiety . This positions the compound as an efficient entry point for generating focused libraries of 2,4-dimethylphenylsulfanyl derivatives for SAR exploration and chemical probe development.

Reference Standard for Analytical Characterization of 2,4-Dimethylphenylsulfanyl Scaffold Identity and Purity

Ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate (CAS 1443354-22-0, MF C12H14O3S, MW 238.31 g/mol) provides a well-defined reference standard for analytical method development and quality control in projects involving the 2,4-dimethylphenylsulfanyl pharmacophore . The compound's distinct molecular weight and chromatographic behavior enable its use as a system suitability standard in HPLC-MS analysis of related sulfanyl derivatives. Its availability at defined purity (≥95%) from commercial suppliers supports its application as a calibration standard for quantifying 2,4-dimethylphenylsulfanyl-containing intermediates in synthetic workflows.

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